Home > Products > Screening Compounds P95177 > 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine - 2097979-92-3

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Catalog Number: EVT-1765876
CAS Number: 2097979-92-3
Molecular Formula: C11H24N2O
Molecular Weight: 200.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-(3-Aminopropyl)piperazin-1-yl)propan-1-aminium chloride

Compound Description: This compound is a monoprotonated amine cation that forms chains through N—H⋯N bonds. It also interacts with chloride anions via N—H⋯Cl hydrogen bonds, resulting in a three-dimensional structure. []

1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one

Compound Description: This compound acts as a glycogen synthase kinase-3β inhibitor and forms dimers through N—H⋯N hydrogen bonds. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of compounds exhibits antimicrobial, antifungal, and antimalarial activity. They are synthesized from a 3-oxo-N-(4-(piperidin-1-yl)phenyl)butanamide scaffold, incorporating a pyrimidine ring. []

Relevance: The core structure of these derivatives, 3-oxo-N-(4-(piperidin-1-yl)phenyl)butanamide, shares the 4-(piperidin-1-yl)phenyl motif with 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine. The difference lies in the substituent on the piperidine nitrogen, with these derivatives having a butanamide group instead of the propylamine chain. []

3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one

Compound Description: This compound's crystal structure has been determined, revealing a monoclinic system with P21/c space group. []

Relevance: Similarities with 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine include the presence of a piperidine ring with a propyl chain substituent on the nitrogen. The distinction arises from the propanone group instead of propylamine in the chain and the 1,2,4-triazole substituent on the propyl chain in this related compound. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist with a favorable pharmacological profile for treating migraine. Its structure, elucidated through crystallography, shows a complex molecule with multiple heterocycles. []

Relevance: Although structurally complex, HTL22562 shares the common element of a piperidine ring with 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine. The key difference lies in the intricate substitution pattern around the piperidine ring in HTL22562 compared to the simpler propylamine and ethoxymethyl substituents in the target compound. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors. It shows promise as a potential therapeutic for depression and addiction disorders. []

Relevance: While PF-04455242 differs significantly in overall structure from 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine, it highlights the relevance of exploring variations in the amine portion for modulating biological activity. PF-04455242 features a 2-methylpropan-1-amine group attached to a biphenyl moiety, showcasing a distinct approach to targeting specific receptors compared to the piperidine-based structure of the target compound. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 demonstrates potent antagonism of the human calcitonin gene-related peptide receptor, making it a potential candidate for migraine treatment with favorable intranasal bioavailability and activity in migraine models. []

5-(1-(3-methoxy-4-(3-(piperidin-1-yl)propoxy)benzyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-thiadiazol-2-amine (22b)

Compound Description: This compound is a potent glutaminyl cyclase (QC) inhibitor. It disrupts the CD47-SIRPα interaction in cancer cells, leading to enhanced phagocytosis by macrophages. []

Relevance: While structurally distinct from 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine, 22b highlights the importance of the piperidine ring and its propoxy linker. In 22b, the 3-(piperidin-1-yl)propoxy moiety is connected to a benzimidazole unit, demonstrating the potential for creating diverse structures with potential therapeutic applications by modifying this core motif present in the target compound. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: This compound acts as a dual inhibitor of cholinesterase and monoamine oxidase, suggesting potential in Alzheimer's disease treatment. []

cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues

Compound Description: These analogues are structurally constrained 3,6-disubstituted piperidine derivatives designed from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I). These analogues display activity as dopamine transporter (DAT) inhibitors, with certain enantiomers exhibiting high potency and selectivity for DAT over serotonin and norepinephrine transporters. []

Relevance: The cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues share the core piperidine structure with 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine. The difference lies in the substitution pattern, with the analogues featuring benzhydryl and benzylamine substituents at the 3- and 6-positions of the piperidine ring, respectively. This structural constraint and specific substitution pattern contribute to their interaction with DAT. []

N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide

Compound Description: This compound exhibits the ability to upregulate the low-density lipoprotein (LDL) receptor, suggesting potential for managing cholesterol levels. []

References:[1] https://www.semanticscholar.org/paper/7d617fd0efaae640b5b64d47037658533f241101 [] https://www.semanticscholar.org/paper/03025a7bdd59673e432d66fb83397ddc35dc91c5 [] https://www.semanticscholar.org/paper/4c62f76bf6a4d627026cdf3c4a8f588088a299ab[4] https://www.semanticscholar.org/paper/8d302e159f349978b26568d17a14dbd448a21a65[5] https://www.semanticscholar.org/paper/2a5c46dd567d743b184cd1bf8fb8652b9c28fb96[6] https://www.semanticscholar.org/paper/10f53f3fa700a6e7da86994917078c048adb6e2d[7] https://www.semanticscholar.org/paper/c6f7d6f52b3305dd7b5666494e647d5bb5005505 [] https://www.semanticscholar.org/paper/6fdb14e23ad558c6ca54b1d1fba8f053678d7fcb [] https://www.semanticscholar.org/paper/8615f2b8137027ccce751cd2fab1e06da15c0f54 [] https://www.semanticscholar.org/paper/d76146ae5e8f8fa5b5cce079a90df421b798a72a [] https://www.semanticscholar.org/paper/284f8c755cb938c080b9abc75164b5222c47db56

Overview

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities and applications in drug development. The structural formula of this compound includes a piperidine ring with an ethoxymethyl group and a propan-1-amine chain, which contributes to its pharmacological properties.

Source and Classification

This compound can be classified under alkylamines and piperidine derivatives, both of which are pivotal in the synthesis of various pharmaceuticals. Piperidine derivatives are often utilized as scaffolds in drug design, with applications spanning across multiple therapeutic areas, including central nervous system disorders and cardiovascular diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine typically involves several steps, including:

  1. Formation of the Piperidine Ring: The initial step often includes the cyclization of a suitable precursor to form the piperidine ring.
  2. Alkylation: The ethoxymethyl group is introduced through alkylation reactions, often utilizing ethyl iodide or a similar ethylating agent.
  3. Amine Formation: The final step involves the attachment of the propan-1-amine moiety, which can be achieved through reductive amination or direct amination methods.

These synthetic routes may vary based on the specific reagents and conditions used, but they generally follow classical organic synthesis principles .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine can be represented as follows:

  • Molecular Formula: C13H21N3O
  • Molecular Weight: 235.33 g/mol
  • InChI Key: IHEZNFDTGPWDAE-UHFFFAOYSA-N

The structure consists of:

  • A six-membered piperidine ring containing one nitrogen atom.
  • An ethoxymethyl substituent at one position on the piperidine ring.
  • A propan-1-amine chain attached to another position on the piperidine .
Chemical Reactions Analysis

Reactions and Technical Details

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions typical for amines and piperidine derivatives, including:

  1. Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  2. Acylation Reactions: The amine group can be acylated to form amides, which may enhance its pharmacological properties.
  3. Hydrogenation: If unsaturation is present in the structure, hydrogenation reactions can be employed to saturate double bonds.

These reactions highlight the versatility of this compound in synthetic organic chemistry .

Mechanism of Action

Process and Data

The mechanism of action for 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine primarily revolves around its interaction with biological targets such as receptors or enzymes. Piperidine derivatives often exhibit activity by:

  1. Binding to Receptors: They may interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing neurotransmission.
  2. Inhibition of Enzymes: These compounds can also act as inhibitors for certain enzymes, affecting metabolic pathways relevant to various diseases.

Quantitative data on binding affinities or inhibition constants would typically be derived from pharmacological studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine include:

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in water and organic solvents such as ethanol and dimethyl sulfoxide.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques for characterizing these properties include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .

Applications

Scientific Uses

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine has potential applications in various fields, including:

  1. Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents targeting neurological disorders or other medical conditions.
  2. Research Applications: Used in studies exploring receptor interactions or enzyme inhibition mechanisms.

The ongoing research into piperidine derivatives continues to reveal new applications and therapeutic potentials for compounds like 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine .

Synthetic Methodologies & Optimization

Alkylation Strategies for Piperidine Scaffold Functionalization

Alkylation of the piperidine nitrogen represents a fundamental approach for constructing the core framework of 3-(4-(ethoxymethyl)piperidin-1-yl)propan-1-amine. This typically involves nucleophilic substitution (S~N~2) reactions where 4-(ethoxymethyl)piperidine acts as the nucleophile and reacts with electrophilic derivatives of propan-1-amine. Key electrophiles include:

  • 3-Bromopropylamine Hydrobromide: Direct alkylation under basic conditions (e.g., K~2~CO~3~, DMF, 60-80°C) yields the target diamine, although overalkylation to tertiary amines and quaternary ammonium salts is a significant side reaction.
  • N-Protected 3-Haloalkyl Derivatives (e.g., 3-(Boc-amino)propyl bromide): Employing Boc-protected bromopropylamine mitigates overalkylation. Following coupling, acidic deprotection (e.g., TFA/DCM) liberates the primary amine. This route generally offers higher purity but requires an extra step [9].
  • Activated Alcohol Derivatives: Mitsunobu reactions using 3-(Boc-amino)propan-1-ol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) with 4-(ethoxymethyl)piperidine provide an alternative pathway, avoiding alkyl halides.

Table 1: Alkylation Strategies Comparison

ElectrophileConditionsKey AdvantagesKey ChallengesTypical Yield Range
3-Bromopropylamine HBrK~2~CO~3~, DMF, 60-80°CDirect, fewest stepsOveralkylation, purification difficult45-65%
Boc-3-bromopropylaminei) K~2~CO~3~, CH~3~CN, reflux; ii) TFA/DCMMinimizes overalkylation, purer productRequires protection/deprotection65-80% (over 2 steps)
3-(Boc-amino)propan-1-ol (Mitsunobu)PPh~3~, DEAD, THF, 0°C to rtAvoids alkyl halidesExpensive reagents, generates phosphine oxide60-75%

Steric hindrance around the piperidine nitrogen and the basicity of the primary amine in unprotected derivatives present significant optimization challenges. Solvent choice (polar aprotic like DMF or acetonitrile) and base selection (inorganic like carbonate or milder organic bases like DIPEA) are critical for suppressing side reactions and improving yields [4] [9].

Reductive Amination Approaches for Propan-1-amine Sidechain Integration

Reductive amination offers a convergent and often milder route for linking the piperidine nitrogen to the propan-1-amine chain, circumventing issues associated with alkyl halides. This strategy involves two main approaches:

  • Piperidine + Aldehyde: Reacting 4-(ethoxymethyl)piperidine with succinaldehyde (OCH-CH~2~CH~2~-CHO) or its equivalents (e.g., tert-butyl (3-oxopropyl)carbamate) in the presence of a reducing agent.
  • Aldehyde + Amine: Reacting 3-aminopropanal (often generated in situ from its dimethyl acetal or protected forms) with 4-(ethoxymethyl)piperidine.

Optimization Parameters:

  • Reducing Agents: Sodium cyanoborohydride (NaBH~3~CN) is preferred in methanol or ethanol under slightly acidic conditions (pH ~6-7, acetic acid buffer) due to its superior selectivity for imines over aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)~3~) is highly effective in dichloromethane or 1,2-DCE, tolerating a wider range of functional groups but requiring strict control of reaction time/temperature to minimize over-reduction.
  • Protection Strategies: Using N-Boc-3-aminopropanal allows clean reductive amination. Subsequent Boc removal yields the target molecule. Protecting the piperidine nitrogen is generally not feasible as it blocks the reaction site.
  • Solvent and pH Control: Solvents like methanol, DCM, or 1,2-DCE are common. Maintaining mild acidity (using AcOH or buffer) is crucial for efficient imine/enamine formation without causing decomposition of sensitive groups like the ethoxymethyl ether [7] [9].

Table 2: Reductive Amination Conditions & Outcomes

Carbonyl ComponentAmine ComponentReducing AgentSolventKey AdvantagesYield Range
tert-Butyl (3-oxopropyl)carbamate4-(Ethoxymethyl)piperidineNaBH(OAc)~3~DCMStable aldehyde precursor, easy deprotection70-85% (2 steps)
Succinaldehyde4-(Ethoxymethyl)piperidineNaBH~3~CNMeOH, AcOH bufferDirect, fewer steps50-70%
3-(Dimethoxy)propanal (hydrolyzed in situ)4-(Ethoxymethyl)piperidineNaBH~3~CNMeOH, pH 5-6Avoids handling unstable aldehyde55-75%

Multi-Component Reaction Platforms for Ethoxymethyl Substituent Introduction

While direct MCRs yielding the exact target molecule are unreported, MCRs provide powerful routes to build the 4-substituted piperidine core with the ethoxymethyl group already installed, which can then be functionalized at nitrogen. Key relevant MCR strategies include:

  • Modified Hantzsch Dihydropyridine Synthesis: Reaction of an aldehyde bearing the ethoxymethyl group (e.g., 2-(ethoxymethyl)acetaldehyde or 3-(ethoxymethyl)propanal), a β-keto ester (e.g., ethyl acetoacetate), and ammonia (or ammonium acetate) yields a 1,4-dihydropyridine. Subsequent oxidation (e.g., HNO~3~, K~3~Fe(CN)~6~, or DDQ) affords the corresponding 4-(ethoxymethyl)pyridine. This pyridine then serves as the precursor for piperidine formation via catalytic hydrogenation (see Section 1.4) [9].
  • Catalytic Pyridine Synthesis: Metal-catalyzed multi-component couplings (e.g., involving alkynes, nitriles, and carbonyl compounds) can be designed to incorporate the ethoxymethyl substituent. For instance, cobalt- or ruthenium-catalyzed [2+2+2] cyclotrimerizations of alkynes can be adapted if one alkyne carries an ethoxymethyl group (e.g., HC≡CCH~2~OCH~2~CH~3~). The resulting 4-(ethoxymethyl)pyridine is again a key intermediate for reduction to piperidine [9].
  • Petasis Borono-Mannich Reaction: While less common for 4-substituted piperidines directly, this MCR could potentially be used to introduce diversity onto a piperidine scaffold containing the ethoxymethyl group and an aldehyde group at another position (e.g., N-1).

The primary advantage of MCRs is the convergent introduction of the ethoxymethyl group early in the synthesis, often in a single step from simple precursors. The major challenge lies in the subsequent chemo- and stereoselective reduction of the pyridine ring to the desired piperidine and the functionalization at N1.

Stereoselective Synthesis of 4-Substituted Piperidine Derivatives

The presence of the ethoxymethyl substituent at the 4-position of the piperidine ring introduces a stereogenic center. Accessing enantiomerically pure or enriched 3-(4-(ethoxymethyl)piperidin-1-yl)propan-1-amine is crucial for potential biological applications and requires stereoselective methods:

  • Enantioselective Catalytic Hydrogenation of Pyridines: This is the most direct route from MCR-derived pyridines (Section 1.3). Significant advances have been made:
  • Iridium Catalysis (Chiral P,N-Ligands): Highly enantioselective hydrogenation of 2- or 3-substituted pyridinium salts (prepared by alkylating 4-(ethoxymethyl)pyridine) can yield the corresponding piperidine with high ee (often >90%). The choice of substituent on nitrogen (e.g., methyl, benzyl) and the counterion is critical [9].
  • Ruthenium/Cobalt Catalysis: Heterogeneous catalysts based on Ru, Co, or Ni nanoparticles on supports (e.g., TiO~2~) effectively reduce 4-substituted pyridines to piperidines. While typically racemic, pairing them with chiral modifiers or using chiral supports is an area of active research for enantioselectivity [9] [5].
  • Resolution of Racemates: Classical resolution of racemic 4-(ethoxymethyl)piperidine (or a late-stage intermediate like the N-Boc derivative) using chiral acids (e.g., dibenzoyl-D-tartaric acid, camphorsulfonic acid) remains a practical, albeit less atom-economical, option. Kinetic resolution during functionalization (e.g., enantioselective acylation) is also feasible.
  • Chiral Pool Starting Materials: Utilizing readily available chiral natural products (e.g., amino acids like glutamic acid) to build the 4-substituted piperidine ring ensures high enantiopurity but often requires longer synthetic sequences tailored to install the specific ethoxymethyl substituent.
  • De Novo Stereoselective Piperidine Synthesis: Asymmetric versions of reactions like aza-Diels-Alder, Mannich cyclizations, or ring-closing metathesis (RCM) can construct the piperidine ring with the ethoxymethyl group and desired stereochemistry. For example, an asymmetric Mannich reaction involving a chiral auxiliary or catalyst could set the 4-stereocenter during ring formation.

Table 3: Stereoselective Approaches to 4-(Ethoxymethyl)piperidine

StrategyKey Method/ReagentStereochemical OutcomeAdvantagesLimitations
Ir-cat. H~2~ of Pyridinium Salt[Ir(COD)Cl]~2~ / Chiral P,N-Ligand (e.g., L1), H~2~ (50-100 bar)High ee (85-95%) for cis-isomerHigh selectivity, direct from pyridineHigh pressure, expensive Ir, salt formation
Ru/Co Heterogeneous Cat. H~2~Ru/TiO~2~, Co-NP/Melamine, H~2~ (30-100 bar), RT-100°CRacemic cis-piperidineRobust, recyclable catalyst, mild conditionsRacemic
ResolutionChiral Acid (e.g., D-DBTA)EnantiopureTechnically simple, reliableMax 50% yield, requires recycling
Chiral Pool (e.g., Glutamic Acid)Multi-step transformationEnantiopureGuaranteed high chiralityLong synthesis, limited flexibility

A critical consideration is the conformational preference of the 4-substituted piperidine. The ethoxymethyl group prefers an equatorial position, influencing the stereochemical requirements during synthesis (e.g., favoring the cis-isomer in 3,4-disubstituted cases) and the molecule's overall 3D structure [5] [9].

Relevant Compounds Mentioned:

  • 4-(Ethoxymethyl)piperidine
  • 3-Bromopropylamine Hydrobromide
  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-oxopropyl)carbamate
  • Succinaldehyde
  • 3-Aminopropanal
  • 3,3-Dimethoxypropylamine
  • 2-(Ethoxymethyl)acetaldehyde
  • 4-(Ethoxymethyl)pyridine
  • 4-(Ethoxymethyl)-1-methylpyridinium Salt
  • rac-4-(Ethoxymethyl)piperidine
  • (R)-/(S)-4-(Ethoxymethyl)piperidine (e.g., via resolution)

Properties

CAS Number

2097979-92-3

Product Name

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

IUPAC Name

3-[4-(ethoxymethyl)piperidin-1-yl]propan-1-amine

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C11H24N2O/c1-2-14-10-11-4-8-13(9-5-11)7-3-6-12/h11H,2-10,12H2,1H3

InChI Key

AZWUEBAMOWTKPW-UHFFFAOYSA-N

SMILES

CCOCC1CCN(CC1)CCCN

Canonical SMILES

CCOCC1CCN(CC1)CCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.